N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimycobacterial Properties
N-Phenylpyrazine-2-carboxamides, including compounds structurally related to N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, have shown significant antimycobacterial activities. These compounds, such as N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide and 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide, demonstrated in vitro anti-mycobacterial activity against Mycobacterium tuberculosis and Mycobacterium kansasii, indicating their potential in treating mycobacterial infections (Zítko et al., 2015).
Antitumor and Antioxidant Activities
Some derivatives of this compound, specifically those containing cyclopropanecarboxamide moieties, have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These studies suggest the potential of these compounds in cancer treatment (Liu et al., 2020). Additionally, derivatives like 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide and 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide have shown promise as antitumor agents with potential antioxidant activity (George et al., 2010).
Pharmacological Exploration
The exploration of the pharmacological properties of these compounds extends to areas like anti-inflammatory activity, where compounds like N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4(1H-indolyl-3-yl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides show potential. These studies highlight the versatile applications of such compounds in medicinal chemistry (Kalsi et al., 1990).
Antimicrobial Activity
The structure of this compound and its derivatives has been found to be effective against a range of microbial strains. This includes its use as a potent antimicrobial agent, demonstrating activity against various strains of bacteria and fungi (Kolisnyk et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound N-(5-chloro-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to disruption in the fatty acid synthesis pathway, affecting the growth and survival of the organism.
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by interacting with the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme . The downstream effects of this interaction could include disruption in the production of essential fatty acids, leading to impaired cell membrane function and potentially cell death.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption in the fatty acid synthesis pathway, leading to impaired cell membrane function and potentially cell death .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-8(13)6-10(7)14-12(18)9-4-5-11(17)16-15-9/h2-6H,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOUWAGUSZBVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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